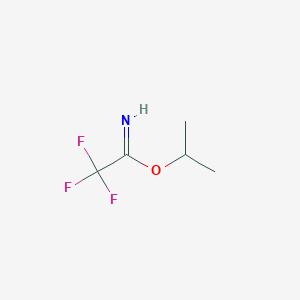![molecular formula C20H14O2 B14168375 Methyl benzo[c]phenanthrene-5-carboxylate CAS No. 4215-50-3](/img/structure/B14168375.png)
Methyl benzo[c]phenanthrene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl benzo[c]phenanthrene-5-carboxylate is an organic compound with the molecular formula C20H14O2. It is a derivative of benzo[c]phenanthrene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and potential applications in various fields. This compound is characterized by the presence of a methyl group and a carboxylate group attached to the benzo[c]phenanthrene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl benzo[c]phenanthrene-5-carboxylate typically involves the functionalization of benzo[c]phenanthrene. One common method includes the Friedel-Crafts acylation reaction, where benzo[c]phenanthrene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting acylated product is then subjected to esterification using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation followed by esterification. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl benzo[c]phenanthrene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of benzo[c]phenanthrene-5-carboxylic acid.
Reduction: Formation of benzo[c]phenanthrene-5-methanol.
Substitution: Formation of halogenated or nitrated derivatives of benzo[c]phenanthrene.
Scientific Research Applications
Methyl benzo[c]phenanthrene-5-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.
Biology: Investigated for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl benzo[c]phenanthrene-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzo[c]phenanthrene-5-carboxylic acid
- Methyl benzo[c]phenanthrene-3-carboxylate
- Benzo[c]phenanthrene-6-carboxylic acid
Uniqueness
Methyl benzo[c]phenanthrene-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required.
Properties
CAS No. |
4215-50-3 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
methyl benzo[c]phenanthrene-5-carboxylate |
InChI |
InChI=1S/C20H14O2/c1-22-20(21)18-12-14-11-10-13-6-2-3-7-15(13)19(14)17-9-5-4-8-16(17)18/h2-12H,1H3 |
InChI Key |
UKMMORYMNAYTAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide](/img/structure/B14168292.png)
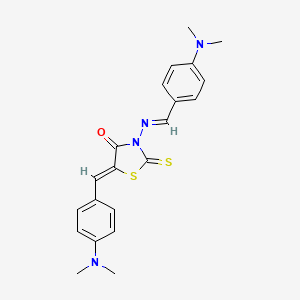
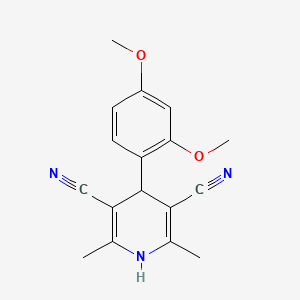
![N-butyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14168305.png)
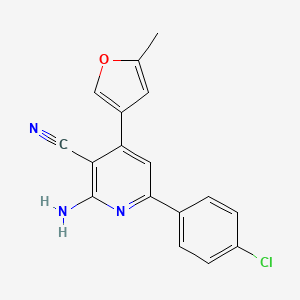
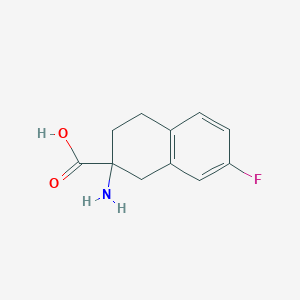
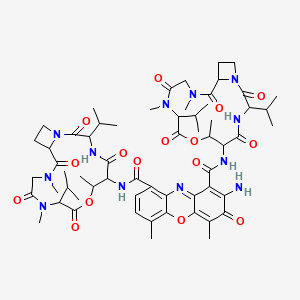
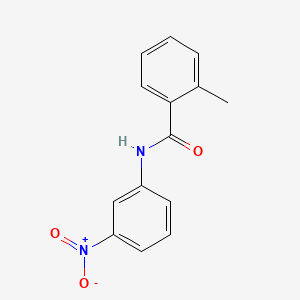
![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)
![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)
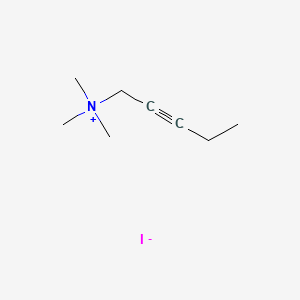

![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
